Eriolanin
Overview
Description
Preparation Methods
The total synthesis of eriolanin involves a multi-step process. One of the documented synthetic routes starts from 4α,5α-methanodecalol and proceeds through 22 steps . The reaction conditions often involve the use of reagents such as aluminum chloride, silver (II) oxide, and nitric acid .
Chemical Reactions Analysis
Eriolanin, being a seco-eudesmanolide, undergoes various chemical reactions typical of sesquiterpene lactones. These reactions include:
Oxidation: This compound can be oxidized using reagents like silver (II) oxide.
Reduction: Reduction reactions can be performed under specific conditions to modify its functional groups.
Scientific Research Applications
Eriolanin has several scientific research applications:
Mechanism of Action
The mechanism of action of eriolanin involves its interaction with molecular targets such as enzymes and proteins. The α-methylene-γ-lactone moiety in this compound can react with nucleophilic sulfhydryl groups, leading to the inhibition of enzyme activity and disruption of cellular processes . This interaction is crucial for its antileukaemic effects, as it interferes with the cell cycle of leukemia cells.
Comparison with Similar Compounds
Eriolanin is closely related to other seco-eudesmanolides such as eriolangin . Both compounds share similar structural features and biological activities. this compound is unique due to its specific stereochemical configuration and the presence of the α-methylene-γ-lactone moiety . Other similar compounds include various sesquiterpene lactones isolated from Eriophyllum species, which exhibit a range of biological activities .
Properties
IUPAC Name |
[(3aS,4R,7aS)-6-(hydroxymethyl)-5-[(2R)-5-hydroxypentan-2-yl]-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O6/c1-10(2)18(22)25-17-15(11(3)6-5-7-20)13(9-21)8-14-16(17)12(4)19(23)24-14/h11,14,16-17,20-21H,1,4-9H2,2-3H3/t11-,14+,16+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFHSDMQQLTWKZ-UMPQAUOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)C1=C(CC2C(C1OC(=O)C(=C)C)C(=C)C(=O)O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCO)C1=C(C[C@H]2[C@@H]([C@H]1OC(=O)C(=C)C)C(=C)C(=O)O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80419999 | |
Record name | ERIOLANIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80419999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52617-36-4 | |
Record name | ERIOLANIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80419999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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